An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a silicon-containing analogue of a 17-crown-6 ether. This document is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development who are interested in the synthesis and application of novel macrocyclic compounds.
Introduction: The Significance of Silacrown Ethers
Crown ethers, first discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] This selective complexation has led to their widespread use in phase transfer catalysis, ion sensing, and the development of ion-selective electrodes.[1][2] The introduction of silicon atoms into the crown ether framework, creating so-called "silacrown ethers," offers a promising avenue for modulating the electronic and structural properties of these macrocycles. The replacement of a carbon atom with a silicon atom can influence the flexibility of the macrocycle, the bond angles of the ether linkages, and the Lewis acidity of the ring, potentially leading to altered cation binding affinities and selectivities.[3][4]
2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (CAS No. 83890-22-6) is a 17-membered ring containing a dimethylsilyl group.[5] The synthesis of this and similar silacrown ethers typically involves the condensation reaction between a dichlorosilane and a polyether diol. This guide will focus on the synthesis of the title compound from dichlorodimethylsilane and pentaethylene glycol.
Synthetic Strategy and Mechanistic Considerations
The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of pentaethylene glycol attack the electrophilic silicon atom of dichlorodimethylsilane, with the concomitant elimination of hydrogen chloride (HCl).
Reaction Scheme:
The success of this cyclization reaction is contingent on several factors:
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high dilution. This minimizes the probability of a reactive chain end of one molecule encountering another molecule rather than its own other end.
-
Presence of a Base: The reaction produces HCl as a byproduct. To drive the reaction to completion and prevent acid-catalyzed side reactions, a non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl.
-
Choice of Solvent: An aprotic solvent that can dissolve the reactants and does not react with the chlorosilane is essential. Toluene, tetrahydrofuran (THF), or dichloromethane are suitable choices.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentaethylene glycol | C₁₀H₂₂O₆ | 238.28 | 2.38 g | 0.01 |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 1.29 g | 0.01 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 2.23 g (3.06 mL) | 0.022 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 500 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be thoroughly dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions. Dichlorodimethylsilane is highly susceptible to hydrolysis.[6][7][8]
-
Initial Charging: 400 mL of anhydrous toluene and 2.23 g (3.06 mL, 0.022 mol) of triethylamine are added to the reaction flask.
-
Reactant Addition: A solution of 2.38 g (0.01 mol) of pentaethylene glycol in 50 mL of anhydrous toluene is prepared. A separate solution of 1.29 g (0.01 mol) of dichlorodimethylsilane in 50 mL of anhydrous toluene is also prepared. These two solutions are added simultaneously and dropwise to the stirred solution in the reaction flask over a period of 4-6 hours using two separate dropping funnels. This slow, simultaneous addition under high dilution is critical to promote the desired intramolecular cyclization.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.
-
Work-up: The resulting white precipitate of triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the pure 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane as a colorless oil.
Characterization
The structure and purity of the synthesized compound can be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the dimethylsilyl group and the ethylene oxide units in the correct ratio.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for Si-O-C and C-O-C stretching vibrations.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.
Sources
- 1. Crown ether - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis and coordination ability of a partially silicon based crown ether - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and coordination ability of a partially silicon based crown ether - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07520G [pubs.rsc.org]
- 5. 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (83890-22-6) for sale [vulcanchem.com]
- 6. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 8. researchgate.net [researchgate.net]
